2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound features a dipropylamino group and a thiazolidinone moiety, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is .
The compound is classified under heterocyclic compounds due to the presence of multiple ring structures, specifically the pyrido and thiazolidinone rings. It is also categorized as a nitrogen-containing organic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthesis may start with derivatives of pyrido[1,2-a]pyrimidin-4-one, followed by the introduction of dipropylamine and thiazolidinone derivatives.
Key steps in the synthesis may include:
Optimized reaction conditions such as temperature control, solvent choice (often organic solvents), and catalysts are crucial for maximizing yield and purity during synthesis .
The molecular structure of 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features several functional groups that influence its chemical behavior:
The compound has a molecular weight of approximately 468.66 g/mol and can be represented by its SMILES notation: CCCN(c1nc2ccc(cn2c(=O)c1/C=C/1\SC(=S)N(C1=O)CC(C)C)C)CCC .
This compound can undergo various chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction processes, and various alkyl halides for substitution reactions. Reaction conditions typically require controlled temperatures and inert atmospheres .
The mechanism of action for 2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity. This can lead to alterations in signal transduction pathways, gene expression, and metabolic processes relevant to therapeutic applications .
The physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, or specific heat capacity may not be readily available but can be determined through experimental methods .
This compound has potential applications in scientific research, particularly in medicinal chemistry due to its unique structure that may exhibit biological activity against various diseases. Its derivatives could be explored for use in drug development targeting specific pathways involved in disease mechanisms. Additionally, it may serve as a valuable intermediate in organic synthesis for developing other complex molecules .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5